Fmoc-D-homoArg(Mtr)-OH

Catalog No.
S13662198
CAS No.
M.F
C32H38N4O7S
M. Wt
622.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-homoArg(Mtr)-OH

Product Name

Fmoc-D-homoArg(Mtr)-OH

IUPAC Name

(2R)-6-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

Molecular Formula

C32H38N4O7S

Molecular Weight

622.7 g/mol

InChI

InChI=1S/C32H38N4O7S/c1-19-17-28(42-4)20(2)21(3)29(19)44(40,41)36-31(33)34-16-10-9-15-27(30(37)38)35-32(39)43-18-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,17,26-27H,9-10,15-16,18H2,1-4H3,(H,35,39)(H,37,38)(H3,33,34,36)/t27-/m1/s1

InChI Key

MYPHFLRAJFYMDO-HHHXNRCGSA-N

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC

Isomeric SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC

Fmoc-D-homoArg(Mtr)-OH, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-N-methyl-homoarginine, is a derivative of homoarginine. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus and a methoxytrityl (Mtr) protecting group on the side chain. This compound is significant in peptide synthesis, acting as a building block for various peptides and proteins. The Fmoc group allows for easy deprotection under mild conditions, while the Mtr group provides additional stability during synthetic procedures.

Involving Fmoc-D-homoArg(Mtr)-OH typically occur during solid-phase peptide synthesis (SPPS). The process includes the following steps:

  • Deprotection: The Fmoc group is removed using a 25% piperidine solution in dimethylformamide (DMF).
  • Coupling: The amino acid is coupled to the growing peptide chain using activated forms of amino acids, such as HOBt esters.
  • Cleavage: After synthesis, the peptide is cleaved from the resin using a mixture of trifluoroacetic acid, phenol, water, and triisopropylsilane .

These reactions are crucial for constructing peptides that incorporate Fmoc-D-homoArg(Mtr)-OH into their sequences.

Fmoc-D-homoArg(Mtr)-OH exhibits biological activity primarily through its incorporation into peptides that interact with various biological targets. Peptides containing homoarginine have shown pharmacological properties, including antimicrobial and antiviral activities. They may also influence cellular signaling pathways due to their structural similarities to natural arginine-containing peptides involved in nitric oxide production and other physiological processes .

The synthesis of Fmoc-D-homoArg(Mtr)-OH typically involves:

  • Starting Materials: Using commercially available derivatives of amino acids.
  • Solid-Phase Synthesis: Employing microwave-assisted solid-phase peptide synthesis protocols that enhance efficiency and yield.
  • Repetitive Cycles: Performing cycles of Fmoc deprotection followed by amino acid couplings to elongate the peptide chain .

This method allows for high-throughput synthesis of peptides incorporating this unique amino acid derivative.

Fmoc-D-homoArg(Mtr)-OH is utilized in various applications, including:

  • Peptide Synthesis: As a building block for synthesizing peptides with specific biological activities.
  • Drug Development: In the design of peptide-based therapeutics targeting specific receptors or pathways.
  • Bioconjugation: For creating conjugates that can be used in drug delivery systems or diagnostics.

Interaction studies involving Fmoc-D-homoArg(Mtr)-OH focus on its role within peptides that bind to biological macromolecules such as proteins and nucleic acids. Techniques like surface plasmon resonance and nuclear magnetic resonance spectroscopy are often employed to elucidate binding affinities and mechanisms of action. These studies are crucial for understanding how modifications to peptide sequences can enhance or inhibit biological activity .

Similar Compounds

Several compounds share structural similarities with Fmoc-D-homoArg(Mtr)-OH. Below is a comparison highlighting their unique aspects:

Compound NameStructure FeaturesUnique Aspects
Fmoc-Arg(Pbf)-OHContains an arginine residue with a Pbf protecting groupCommonly used in similar peptide syntheses
Fmoc-Lys(Boc)-OHFeatures lysine with a Boc protecting groupDifferent reactivity due to lysine's side chain
Fmoc-D-Arg(Et)₂-OHContains D-arginine with diethyl groupsUsed in specific applications requiring D-amino acids
Fmoc-His(Trt)-OHIncorporates histidine with a Trt protecting groupHistidine's imidazole ring offers unique properties

Fmoc-D-homoArg(Mtr)-OH stands out due to its unique side-chain structure that allows for specific interactions not present in other arginine derivatives. Its methoxytrityl protection enhances stability during synthesis compared to other standard protecting groups used for similar compounds .

XLogP3

4.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

622.24612074 g/mol

Monoisotopic Mass

622.24612074 g/mol

Heavy Atom Count

44

Dates

Last modified: 08-10-2024

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